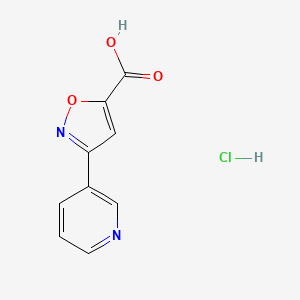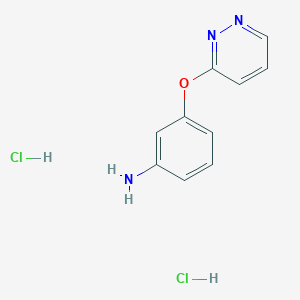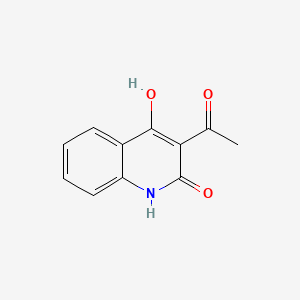
3-(4-Ethoxyphenoxy)azetidine
説明
Molecular Structure Analysis
The molecular structure of 3-(4-Ethoxyphenoxy)azetidine consists of a four-membered azetidine ring with an ethoxyphenoxy substituent at the 3-position . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10 (6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .
科学的研究の応用
-
Synthesis of Azetidines
- Field : Organic Chemistry
- Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Method : This approach typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
- Results : Despite its efficiency, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
-
Synthesis of Small Macrocyclic Peptides
- Field : Biochemistry
- Application : The 3-amino-azetidine (3-AAz) subunit is used as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides .
- Method : Improved cyclizations of tetra-, penta- and hexapeptides under standard reaction conditions are achieved by introduction of this element within the linear peptide precursor .
- Results : A special feature of this chemistry is that further late-stage modification of the resultant macrocyclic peptides can be achieved via the 3-AAz unit .
-
Strain-Driven Reactivity
- Field : Organic Chemistry
- Application : Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain .
- Method : The ring strain of azetidines can be triggered under appropriate reaction conditions to facilitate various chemical reactions .
- Results : Despite the ring strain, azetidines are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : Azetidines have been used in the synthesis of polymers .
- Method : This involves the use of azetidines as motifs in polymer synthesis .
- Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Metalated Azetidines
- Field : Organic Chemistry
- Application : Metalated azetidines have been used in various chemical reactions .
- Method : This involves the use of metalated azetidines as reagents in chemical synthesis .
- Results : The use of metalated azetidines has opened up new avenues for the synthesis of complex organic molecules .
-
C(sp3)–H Functionalization
- Field : Organic Chemistry
- Application : Azetidines have been used in C(sp3)–H functionalization reactions .
- Method : This involves the use of azetidines as substrates in C(sp3)–H functionalization reactions .
- Results : The use of azetidines in C(sp3)–H functionalization has allowed for the synthesis of a wide range of organic compounds .
将来の方向性
Azetidines have been gaining interest in the scientific community due to their unique properties and potential applications . Future research may focus on improving the synthesis methods, exploring new reaction protocols, and investigating their use in drug discovery, polymerization, and as chiral templates .
特性
IUPAC Name |
3-(4-ethoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-13-9-3-5-10(6-4-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKALKQDGNPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
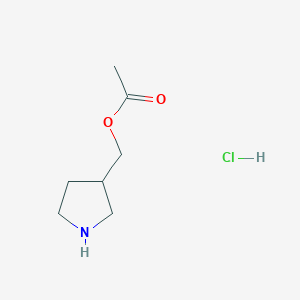
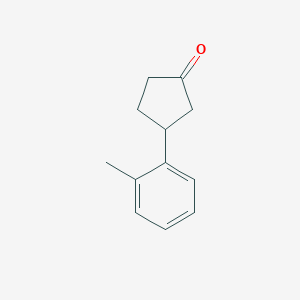
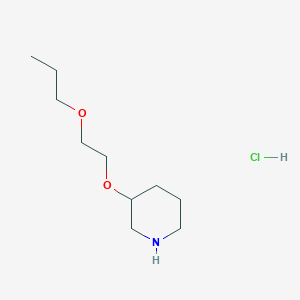
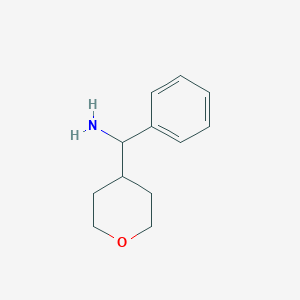

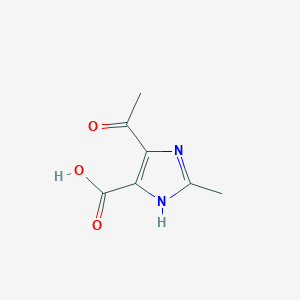
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
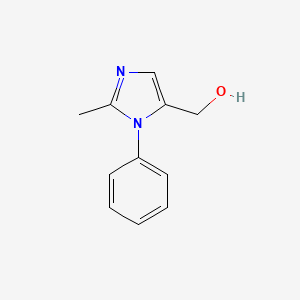
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
